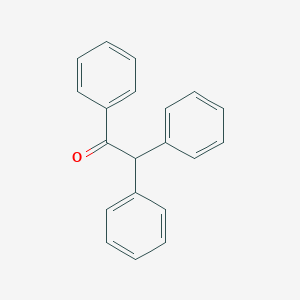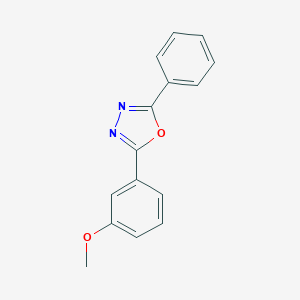
2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields including medicine, agriculture, and material science. This compound has a unique structure that makes it an interesting target for synthesis and investigation.
Wirkmechanismus
The exact mechanism of action of 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is still not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and the activation of the NF-κB signaling pathway. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound that can be stored for long periods of time.
One limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage in animals.
Zukünftige Richtungen
There are many potential future directions for research on 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound in order to better understand its effects on various biological processes.
2. Investigation of the potential use of this compound in photodynamic therapy for the treatment of cancer.
3. Development of more efficient synthesis methods for this compound in order to increase its availability for research and potential applications.
4. Investigation of the potential use of this compound as a fluorescent probe for imaging applications.
5. Further studies on the potential toxicity of this compound in order to better understand its safety profile for use in various applications.
Synthesemethoden
The synthesis of 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is usually carried out through a reaction between hydrazine hydrate and 3-methoxybenzohydrazide, followed by a condensation reaction with benzoyl chloride. The resulting product is then subjected to cyclization with phosphorus oxychloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole has been studied extensively for its potential applications in various fields of scientific research. In medicine, this compound has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy.
In agriculture, 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole has been studied for its ability to inhibit the growth of various plant pathogens and pests. It has also been investigated for its potential use as a herbicide and fungicide.
In material science, this compound has been studied for its potential use as a fluorescent probe and as a component in organic light-emitting diodes.
Eigenschaften
CAS-Nummer |
1874-41-5 |
|---|---|
Produktname |
2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole |
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H12N2O2/c1-18-13-9-5-8-12(10-13)15-17-16-14(19-15)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI-Schlüssel |
OJJKBDBWNZRBFI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Andere CAS-Nummern |
1874-41-5 |
Synonyme |
2-(3-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
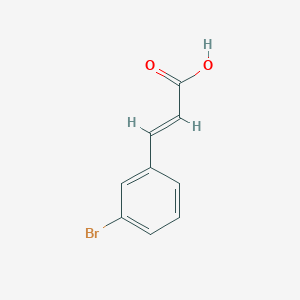
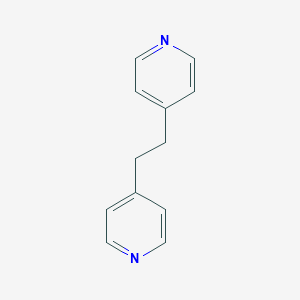
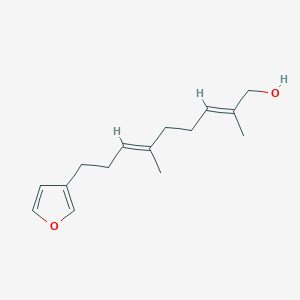

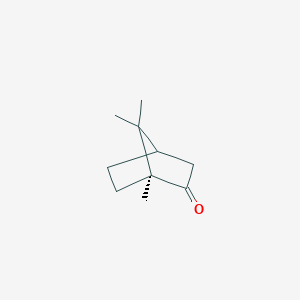
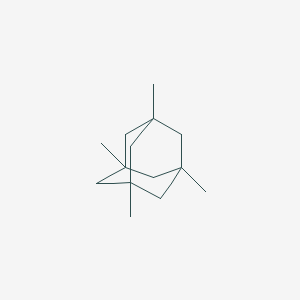
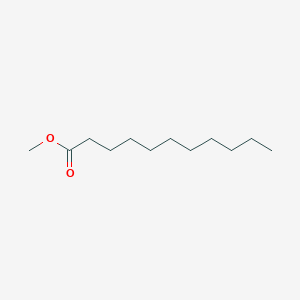
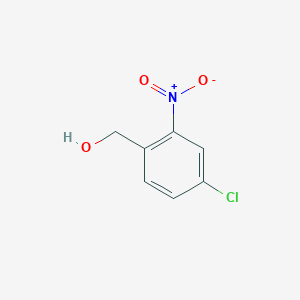
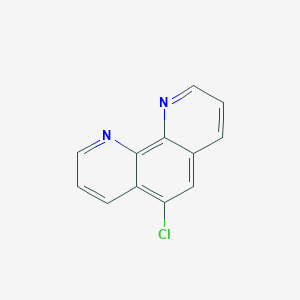
![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)

